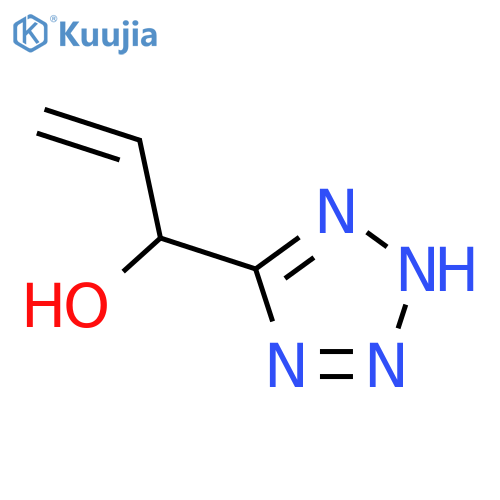

Cas no 2228791-26-0 (1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol)

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol

- 2228791-26-0

- SCHEMBL2497493

- EN300-1817437

-

- インチ: 1S/C4H6N4O/c1-2-3(9)4-5-7-8-6-4/h2-3,9H,1H2,(H,5,6,7,8)

- InChIKey: VDXJLTGTOBLRIC-UHFFFAOYSA-N

- ほほえんだ: OC(C=C)C1N=NNN=1

計算された属性

- せいみつぶんしりょう: 126.05416083g/mol

- どういたいしつりょう: 126.05416083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 74.7Ų

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817437-0.05g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1817437-0.5g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1817437-2.5g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1817437-1.0g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1817437-1g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1817437-10.0g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1817437-0.1g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1817437-5.0g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1817437-5g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1817437-0.25g |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol |

2228791-26-0 | 0.25g |

$1170.0 | 2023-09-19 |

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol 関連文献

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-olに関する追加情報

Introduction to 1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol (CAS No: 2228791-26-0)

1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228791-26-0, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule belongs to a class of heterocyclic compounds featuring a tetrazole moiety, which is well-documented for its broad spectrum of biological activities. The structural framework of this compound combines a prop-2-en-1-ol (allylic alcohol) group with a tetrazole ring, creating a unique pharmacophore that has garnered attention for potential therapeutic applications.

The tetrazole scaffold is known for its versatility in drug design due to its ability to engage with various biological targets. In particular, the five-membered tetrazole ring has been extensively studied for its role in modulating enzyme activities and receptor interactions. The presence of the allylic alcohol functional group in 1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol introduces additional reactivity, allowing for diverse chemical modifications and bioconjugation strategies. This dual functionality makes the compound a promising candidate for developing novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of tetrazole-containing compounds in addressing various diseases. Studies have demonstrated that molecules incorporating the tetrazole moiety exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are pivotal in signal transduction pathways. Furthermore, the allylic alcohol group provides a site for further derivatization, enabling the creation of prodrugs or bioconjugates that can enhance drug delivery and bioavailability.

In the context of contemporary research, 1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol has been explored for its potential in anti-inflammatory and anti-cancer applications. The tetrazole ring is known to interact with biological targets such as cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. Additionally, preclinical studies have suggested that tetrazole derivatives may exhibit cytotoxic effects against certain cancer cell lines by disrupting essential cellular processes. The specific arrangement of atoms in 1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol may contribute to its unique pharmacological profile, making it a valuable scaffold for further investigation.

The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tetrazole ring typically involves cycloaddition reactions or nucleophilic substitution strategies, while the formation of the allylic alcohol group can be achieved through hydroboration or oxidation processes. Advanced synthetic techniques such as transition-metal catalysis have been employed to optimize these reactions and improve scalability.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions of 1-(1H-1,2,3,4-tetrazol-5-ytl)propen-l-lrol with biological targets. These studies have provided insights into the compound's binding affinity and mode of action at various receptors and enzymes. Additionally, virtual screening approaches have been utilized to identify potential analogs with enhanced biological activity. Such computational methodologies are integral in guiding experimental design and accelerating the discovery process.

The pharmacokinetic properties of l-(lH-l ,234 - tetraloel - 5 - ytl prop - 2 en - l - ol are also under investigation to assess its suitability for clinical development. Factors such as solubility , stability , and metabolic degradation play crucial roles in determining the compound's bioavailability and therapeutic efficacy . Preliminary studies suggest that modifications to the molecular structure may improve these properties , making it more amenable for pharmaceutical applications.

In conclusion , *l -(lH-l ,234 - tetraloel - 5 - ytl prop - 2 en - l - ol ( CAS No : 222879l -26 -0 ) represents an exciting avenue in medicinal chemistry with potential applications across multiple therapeutic domains . Its unique structural features , coupled with recent advances in synthetic and computational chemistry , position it as a promising candidate for further development . As research continues to uncover new biological activities and optimize synthetic routes , this compound is poised to make significant contributions to drug discovery and development efforts.

2228791-26-0 (1-(1H-1,2,3,4-tetrazol-5-yl)prop-2-en-1-ol) 関連製品

- 1798018-10-6(1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-4-phenylbutan-1-one)

- 1227562-35-7(2-Bromomethyl-5-fluoro-3-(3-fluorophenyl)pyridine)

- 936001-98-8((4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers))

- 1805610-62-1(3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-6-carboxylic acid)

- 2228453-40-3(3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one)

- 2470435-24-4(ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate)

- 2138199-43-4(1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro-)

- 89442-12-6(4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-)

- 2825006-80-0(2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile)

- 441291-45-8(4-(azepane-1-sulfonyl)-N-(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)